molecular formula C23H44NaO8P B1394242 1,2-Didecanoyl-sn-glycero-3-phosphate CAS No. 321883-64-1

1,2-Didecanoyl-sn-glycero-3-phosphate

Cat. No. B1394242
M. Wt: 502.6 g/mol
InChI Key: YVHWEENUNNUSBE-ZMBIFBSDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Didecanoyl-sn-glycero-3-phosphate (DDGP) is a phospholipid that plays a key role in the metabolism and transport of lipids in biological systems. It is an important component of biological membranes and is found in high concentrations in the outer leaflet of the plasma membrane and in many intracellular membranes. It is a type of phosphatidic acid, which is a minor constituent of biological membranes and is a simplest glycerophospholipid .


Molecular Structure Analysis

1,2-Didecanoyl-sn-glycero-3-phosphate is a kind of phosphatidic acid, which has a glycerol backbone with phosphate present at the C-3 position . It is a minor constituent of biological membranes and is a simplest glycerophospholipid .


Chemical Reactions Analysis

1,2-Didecanoyl-sn-glycero-3-phosphate is a reactant in various chemical reactions. The feature employs a Neural Network model to accurately predict essential reaction conditions such as solvent, reagent, catalyst, temperature, and solvent score.


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Didecanoyl-sn-glycero-3-phosphate is 502.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 24 .

Scientific Research Applications

Lipid Assemblies and Membrane Properties

1,2-Bis(dihydrophytyl)glycero-3-phosphate, an analog of archaebacterial lipids, demonstrates significant potential in forming stable liposomal assemblies. These assemblies can store carboxyfluorescein at high temperatures, possess a large negative zeta-potential, and exhibit a consistent phase from -20 to 80 °C. Such properties are pivotal for applications in high-temperature biochemistry and nanotechnology (Yamauchi, Togawa, & Kinoshita, 1993).

Chemical Synthesis and Model Compounds

The chemical synthesis of various 1,2-dialkyl-sn-glycero-3-phosphates has been explored, providing model compounds for further biochemical studies. These synthetic approaches are crucial for understanding the structural and functional aspects of similar phospholipids in biological membranes (Chen & Barton, 1970).

Glycerol Reorientation and Phospholipid Biosynthesis

Studies on macrophage-like cells have shown that glycerol reorientation during the conversion of phosphatidylglycerol to bis(monoacylglycerol)phosphate plays a significant role in the unique stereoconfiguration of this lipid, which may contribute to its physiological function (Thornburg, Miller, Thuren, King, & Waite, 1991).

Enzymatic Activities in Lipid Metabolism

Investigations into the role of transacylase and phospholipases in the synthesis of bis(monoacylglycero)phosphate have provided insights into the enzymatic pathways involved in lipid metabolism in macrophages. This understanding is vital for comprehending lipid-related cellular processes and diseases (Amidon, Brown, & Waite, 1996).

Acyltransferase Activity and Brain Function

The presence and characterization of 1-alkyl-sn-glycero-3-phosphate acyltransferase in rat brain microsomes highlight the enzyme's role in the brain's lipid metabolism. This acyltransferase is critical for synthesizing ether lipids, which are essential components of brain tissue (Fleming & Hajra, 1977).

Platelet Aggregation and Intracellular Signaling

Decanoyl lysophosphatidic acid's role in platelet aggregation, through an extracellular action, provides insights into the mechanisms of platelet activation and signaling pathways. This finding has implications in understanding cardiovascular diseases and developing therapeutic strategies (Watson, McConnell, & Lapetina, 1985).

Membrane Biophysics and Computational Studies

Molecular simulation studies of mixed DPPC/DPPE bilayers, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and related compounds, help in understanding the biophysical properties of cell membranes. Such research is crucial for drug delivery systems and understanding cell membrane dynamics (Leekumjorn & Sum, 2006).

properties

IUPAC Name

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHWEENUNNUSBE-ZMBIFBSDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677130
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Didecanoyl-sn-glycero-3-phosphate

CAS RN

321883-64-1
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SK Jha, HS Han, L Subedi, R Pangeni, JY Chung… - Drug Delivery, 2020 - Taylor & Francis
In this study, a system for oral delivery of etoposide (ETP) was designed to avoid the problems associated with low and variable bioavailability of a commercially available ETP emulsion …
Number of citations: 14 www.tandfonline.com
D Pantazi, E Drougas, B Loppinet, C Tellis… - Chemistry and physics …, 2006 - Elsevier
Phospholipases D (PLD) catalyse hydrolysis and transphosphatidylation reactions in phospholipids. In the present study, the hydrolytic activity for cabbage PLD was investigated with …
Number of citations: 6 www.sciencedirect.com
Y Watanabe, Y Tamura, S Kawano, T Endo - Nature communications, 2015 - nature.com
Eukaryotic cells are compartmentalized into membrane-bounded organelles whose functions rely on lipid trafficking to achieve membrane-specific compositions of lipids. Here we …
Number of citations: 90 www.nature.com
YJ Chang, YL Kim, YK Lee, SJ Sacket, K Kim… - Prostaglandins & Other …, 2007 - Elsevier
Phosphatidic acid (PA) increased intracellular Ca 2+ concentration ([Ca 2+ ] i ) in C6 rat glioma and L2071 mouse fibroblast cells. Dioleoyl PA (PA, 18:1) was the most efficacious, …
Number of citations: 17 www.sciencedirect.com
JF Neal - 2020 - search.proquest.com
The air‒water interface is a unique microenvironment to explore host‒guest chemistry. In the following chapters, molecular recognition of a diverse set of organic and inorganic …
Number of citations: 2 search.proquest.com
HC Tian, J Zhou, B Qiao, Y Liu, JM Xia… - Applied microbiology and …, 2010 - Springer
A high cell density strategy has been used in bioethanol production to shorten the fermentation period. To reveal the molecular basis of fermentative behavior in high cell density, the …
Number of citations: 18 link.springer.com
EM Lewis, S Sergeant, B Ledford, N Stull… - Journal of Biological …, 2010 - ASBMB
NADPH oxidase comprises both cytosolic and membrane-bound subunits, which, when assembled and activated, initiate the transfer of electrons from NADPH to molecular oxygen to …
Number of citations: 55 www.jbc.org
SJ Lee, F Ren, EM Zangerl-Plessl, S Heyman… - Journal of General …, 2016 - rupress.org
Inward rectifier potassium (Kir) channel activity is controlled by plasma membrane lipids. Phosphatidylinositol-4,5-bisphosphate (PIP 2 ) binding to a primary site is required for opening …
Number of citations: 58 rupress.org
B Byrne, C Cecchetti, J Strauss, C Stohrer, C Naylor… - spiral.imperial.ac.uk
Membrane proteins have a range of crucial biological functions and are the target of about 60% of all prescribed drugs. For most studies, they need to be extracted out of the lipid-bilayer…
Number of citations: 0 spiral.imperial.ac.uk
PA Hodgson - 2014 - macsphere.mcmaster.ca
The comprehensive analysis of intact lipids (called lipidomics) can provide information about the presence of microbial communities in an ecosystem and assist in understanding the …
Number of citations: 3 macsphere.mcmaster.ca

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